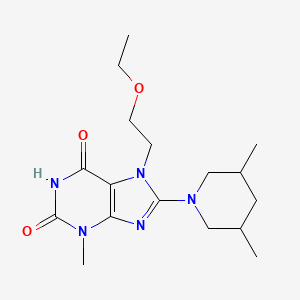
(4R,6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-epi-Demeclocycline is a derivative of demeclocycline, a tetracycline antibiotic. It is known for its structural similarity to other tetracyclines and is used primarily in scientific research. The compound is characterized by the presence of a chlorine atom at the 7-position and a dimethylamino group at the 4-position, which distinguishes it from other tetracyclines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-epi-Demeclocycline involves the chemical modification of demeclocycline. The process typically includes the epimerization of the 4-position hydroxyl group. This can be achieved through various chemical reactions, including the use of strong acids or bases under controlled conditions. The reaction conditions must be carefully monitored to ensure the correct epimerization without degrading the compound.
Industrial Production Methods
Industrial production of 4-epi-Demeclocycline follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards. The production process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-epi-Demeclocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its activity or stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of 4-epi-Demeclocycline with modified functional groups
Scientific Research Applications
4-epi-Demeclocycline has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in studies related to bacterial resistance and the mechanism of action of tetracycline antibiotics.
Medicine: Research on 4-epi-Demeclocycline includes its potential use in treating bacterial infections and its role in inhibiting protein synthesis.
Industry: It is used in the development of new antibiotics and in quality control processes for pharmaceutical products.
Mechanism of Action
4-epi-Demeclocycline exerts its effects by inhibiting bacterial protein synthesis. It binds reversibly to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action impairs the elongation phase of protein synthesis, leading to the inhibition of bacterial growth. The compound’s mechanism of action is similar to that of other tetracyclines, but its unique structural features may confer specific advantages in certain applications.
Comparison with Similar Compounds
4-epi-Demeclocycline is compared with other tetracycline antibiotics such as:
Demeclocycline: The parent compound, known for its use in treating bacterial infections and its role in research on bacterial resistance.
Tetracycline: A widely used antibiotic with a broad spectrum of activity.
Doxycycline: Known for its improved pharmacokinetic properties and reduced side effects.
Minocycline: Noted for its high biological activity and effectiveness against tetracycline-resistant pathogens.
The uniqueness of 4-epi-Demeclocycline lies in its specific structural modifications, which may enhance its stability, activity, or specificity in certain research applications.
Properties
Molecular Formula |
C21H22Cl2N2O8 |
|---|---|
Molecular Weight |
501.3 g/mol |
IUPAC Name |
(4R,6S)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6?,7?,14-,15+,21?;/m1./s1 |
InChI Key |
OAPVUSSHCBRCOL-ONEITGFHSA-N |
Isomeric SMILES |
CN(C)[C@@H]1C2CC3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-1-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B14101394.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B14101407.png)




![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B14101431.png)
![(2Z)-6-methyl-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B14101437.png)

![N-[3-(methylsulfanyl)phenyl]-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B14101459.png)
![7-Bromo-1-(4-bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101472.png)
![6-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14101476.png)
![1-[3-Ethoxy-4-(3-methylbutoxy)phenyl]-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101479.png)
![[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14101485.png)
